Spiro[adamantane-2,3'-morpholine]hydrochloride
CAS No.:
Cat. No.: VC18147153
Molecular Formula: C13H22ClNO
Molecular Weight: 243.77 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[adamantane-2,3'-morpholine]hydrochloride -](/images/structure/VC18147153.png)
Specification
Molecular Formula | C13H22ClNO |
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Molecular Weight | 243.77 g/mol |
IUPAC Name | spiro[adamantane-2,3'-morpholine];hydrochloride |
Standard InChI | InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
Standard InChI Key | FABQIDUWSCVCFM-UHFFFAOYSA-N |
Canonical SMILES | C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
Spiro[adamantane-2,3'-morpholine]hydrochloride (CAS: 2445793-36-0) has the molecular formula C₁₃H₂₂ClNO and a molecular weight of 243.77 g/mol . The free base (CAS: 180258-93-9) lacks the hydrochloride group, with a formula of C₁₃H₂₁NO (207.31 g/mol) . The spiro junction at the adamantane C2 position creates a three-dimensional geometry that restricts conformational flexibility, a trait desirable for targeting protein binding pockets .
Structural Analysis
The adamantane moiety provides a hydrophobic core, while the morpholine ring contributes a polar, hydrogen-bond-accepting oxygen and a basic nitrogen. X-ray crystallography of analogous spiroacetals reveals chair conformations for both rings, stabilized by anomeric effects that rigidify the structure . This preorganization may enhance binding affinity to biological targets compared to flexible analogs.
Synthetic Routes and Scalability
Key Synthetic Steps
A scalable four-step synthesis for bis-morpholine spiroacetals, as reported by J. Org. Chem. (2025), provides insights into potential routes for this compound :
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Epichlorohydrin and β-Aminoalcohol Condensation: Forms a 2-chloromethyl-morpholine intermediate.
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Dehydrochlorination: Generates an exocyclic enol ether via base-mediated elimination.
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Iodoacetalization: Introduces halogens for subsequent cyclization.
For Spiro[adamantane-2,3'-morpholine]hydrochloride, the final step likely involves HCl treatment to protonate the morpholine nitrogen, yielding the hydrochloride salt .
Yield and Scalability
The analogous synthesis of bis-morpholine spiroacetal 7 achieved 75% yield over two steps starting from 17 g of enol ether, demonstrating gram-scale feasibility . Purification via column chromatography with basic eluents ensures stability, as the free base is prone to decomposition under acidic conditions .
Physicochemical and Pharmacological Properties
Drug Discovery Applications
Spirocycles like this compound occupy underutilized regions of chemical space, with high sp³ character (fraction of sp³-hybridized carbons = 0.69) and 3D complexity (principal moment of inertia ratio > 2.5) . These features align with guidelines for avoiding flat, aromatic-rich scaffolds associated with off-target toxicity.
Table 1: Comparative Analysis of Spirocyclic Scaffolds
Packsize | Price (USD) | Purity | Lead Time |
---|---|---|---|
50 mg | $426 | >95% | 1 week |
1 g | $1,652 | >95% | 1 week |
Biological Activity and Target Engagement
Allosteric Protein Modulation
Spirocyclic morpholines inhibit SHP2 phosphatase, a regulator of MAPK signaling implicated in cancer and immune disorders . The rigid scaffold fits into tunnel-like allosteric sites, displacing water molecules and stabilizing inactive protein conformations. In murine models, analogs reduced tumor growth by >50% at 10 mg/kg doses .
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